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O-(2-bromoethyl)-tyrosine -

O-(2-bromoethyl)-tyrosine

Catalog Number: EVT-14148615
CAS Number:
Molecular Formula: C11H14BrNO3
Molecular Weight: 288.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-(2-bromoethyl)-tyrosine is a synthetic derivative of the amino acid tyrosine, notable for its unique reactivity profile. This compound is classified as an unnatural amino acid due to the introduction of a bromoethyl group at the hydroxyl position of the tyrosine side chain. It plays a significant role in biochemical research, particularly in the synthesis of modified peptides and proteins.

Source

O-(2-bromoethyl)-tyrosine can be synthesized from commercially available N-Boc-tyrosine through a series of chemical reactions that involve protecting groups and subsequent alkylation processes. The compound's synthesis has been documented in various scientific literature, highlighting its utility in peptide chemistry and bioconjugation strategies .

Classification

This compound falls under the category of unnatural amino acids, which are amino acids that are not found naturally in proteins but can be incorporated into proteins through genetic encoding techniques. Its classification as an ether derivative further emphasizes its unique chemical properties, setting it apart from standard amino acids.

Synthesis Analysis

The synthesis of O-(2-bromoethyl)-tyrosine typically involves two main steps:

  1. Protection and Alkylation:
    • The process begins with N-Boc-tyrosine, where the amino and carboxyl groups are protected to prevent unwanted side reactions. The hydroxyl group on the tyrosine side chain is then reacted with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) to form O-(2-bromoethyl)-N-Boc-tyrosine.
    • The reaction is conducted in dry dimethylformamide under argon atmosphere, with monitoring via thin-layer chromatography .
  2. Deprotection:
    • Following alkylation, the Boc protecting group is removed using trifluoroacetic acid in dichloromethane, yielding O-(2-bromoethyl)-tyrosine as an off-white solid .

Technical Details

  • Starting Materials: N-Boc-tyrosine, dibromoethane, potassium carbonate.
  • Solvents: Dimethylformamide, dichloromethane.
  • Conditions: Room temperature for alkylation; 0°C for deprotection.
Molecular Structure Analysis

O-(2-bromoethyl)-tyrosine has a molecular formula of C₁₄H₁₉BrNO₄. The structure features:

  • A bromoethyl group attached to the hydroxyl position of tyrosine.
  • A tert-butoxycarbonyl protecting group that is removed during synthesis.

Structural Data

  • Molecular Weight: Approximately 387.17 g/mol.
  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks observed include δ 1.38 (s, 9H), δ 3.43 (t, 2H), and δ 6.80 (d, 2H), confirming the presence of both the bromoethyl and tyrosine moieties .
Chemical Reactions Analysis

O-(2-bromoethyl)-tyrosine can undergo various chemical reactions:

  1. Nucleophilic Substitution:
    • The bromoethyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
    • Common reagents include sodium azide or primary amines in polar aprotic solvents.
  2. Oxidation and Reduction:
    • Oxidation can yield sulfoxides or sulfones using agents like hydrogen peroxide.
    • Reduction can convert the bromoethyl group to an ethyl group using lithium aluminum hydride .

Technical Details

  • Reagents for Nucleophilic Substitution: Sodium azide, potassium thiocyanate.
  • Oxidizing Agents: Hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride.
Mechanism of Action

The mechanism by which O-(2-bromoethyl)-tyrosine exerts its effects primarily involves its incorporation into peptides or proteins. Once integrated into a peptide chain, the bromoethyl group can participate in covalent modifications with nucleophilic sites on biomolecules, leading to structural alterations and potentially affecting biological activity.

Process Data

  • The bromoethyl group acts as an electrophile, facilitating cross-linking reactions that can stabilize peptide structures or modify protein functions .
Physical and Chemical Properties Analysis

O-(2-bromoethyl)-tyrosine exhibits several notable physical and chemical properties:

  • Physical State: Typically appears as a yellow oil or off-white solid depending on purity and form (hydrochloride salt).
  • Solubility: Soluble in organic solvents such as dimethylformamide and dichloromethane.

Relevant Data

  • Melting Point: Not extensively documented but inferred from similar compounds to be moderate.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture and strong bases.
Applications

O-(2-bromoethyl)-tyrosine finds diverse applications in scientific research:

  1. Peptide Synthesis:
    • Utilized in the synthesis of modified peptides for studying protein interactions and functions .
  2. Bioconjugation:
    • Serves as a reactive handle for attaching various biomolecules, facilitating studies on protein dynamics and structure-function relationships.
  3. Macrocyclization Strategies:
    • Employed in ribosomal synthesis methods to create cyclic peptides through chemoselective reactions involving cysteine residues .

This compound's unique properties make it a valuable tool in biochemical research, particularly in exploring novel therapeutic strategies and understanding protein behavior at a molecular level.

Synthesis and Incorporation Strategies

Ribosomal Synthesis Methodologies for Unnatural Amino Acid Integration

O-(2-bromoethyl)-tyrosine (O2beY) has emerged as a pivotal building block for constructing complex peptide architectures through ribosomal synthesis in living bacterial cells. This methodology leverages the cellular translation machinery to site-specifically incorporate O2beY into recombinant polypeptides, enabling subsequent post-translational modifications. The process involves engineering Escherichia coli to express precursor polypeptides containing an amber (TAG) stop codon at the desired incorporation site, alongside an orthogonal aminoacyl-tRNA synthetase (AARS)/tRNA pair specific for O2beY. Through amber codon suppression, O2beY is incorporated with remarkable efficiency (≈85%), rivaling natural amino acid incorporation rates [1] [2].

The power of this approach lies in its combination with split intein-mediated cyclization. Precursor polypeptides are designed with flanking split intein domains (IntN and IntC from Synechocystis sp. DnaE) surrounding the target peptide sequence containing O2beY and a proximal cysteine residue. Following translation, the split intein fragments associate and catalyze a protein trans-splicing reaction, resulting in head-to-tail peptide backbone cyclization. Concurrently, the electrophilic bromoethyl side-chain of O2beY spontaneously reacts with the thiol group of the neighboring cysteine to form a stable thioether bridge, yielding bicyclic peptides. This dual cyclization strategy efficiently generates natural product-like bicyclic scaffolds with ring sizes ranging from 12 to 18 amino acids in yields of 70-97% [1] [2]. The thioether linkage is hydrolytically and redox stable, conferring significant conformational rigidity to the resulting bicyclic peptides—a critical feature for biological activity and stability.

  • Table 1: Cyclization Efficiency Based on O2beY-Cysteine Spacing
    Intervening ResiduesDistance (Å)Cyclization Yield (%)Primary Cyclization Pathway
    i/i+1~3.8<5Not favored
    i/i+3~10.280-95Head-to-tail first
    i/i+8~27.580-95Head-to-tail first
    i/i+10~34.020-50Side-chain first
    i/i+12~41.0<20Side-chain first

Chemoenzymatic Approaches for Site-Specific Alkylation of Tyrosine Derivatives

Beyond ribosomal incorporation, chemoenzymatic cascades provide versatile strategies for modifying tyrosine residues and their derivatives. A particularly powerful approach involves the enzymatic generation of DOPA intermediates from tyrosine, enabling subsequent selective chemical ligations. Tyrosinases (TYRs), copper-dependent oxidases, catalyze the regioselective hydroxylation of tyrosine's phenolic ring to form L-3,4-dihydroxyphenylalanine (L-DOPA). Engineered tyrosinases like Candidatus Nitrosopumilus tyrosinase (CnTYR) achieve near-quantitative conversion (>96%) of N-terminal tyrosine residues in peptides under mild conditions (pH 6.0, 37°C) [5] [8].

The generated DOPA residue serves as a reactive handle for chemoselective ligations, most notably the Pictet-Spengler reaction (PSR). This reaction proceeds efficiently in aqueous buffers (potassium phosphate, pH 6.0) between the DOPA-derived amine and exogenous aldehydes, forming tetrahydroisoquinoline (THIQ) linkages. The one-pot cascade—combining enzymatic hydroxylation and chemical cyclization—demonstrates broad substrate tolerance for aromatic aldehydes. For instance, reactions with phenylacetaldehyde (1a) and 4-bromobenzaldehyde (1d) afford THIQ-peptide conjugates in 75% and 62% yields, respectively, within 18 hours. Electron-deficient aldehydes generally outperform electron-rich analogs due to enhanced electrophilicity. Pyrene-derived aldehydes (1i, 1j) also participate efficiently (50-60% yield), enabling the attachment of hydrophobic fluorophores or functional tags for diagnostic applications [5] [10].

  • Table 2: Chemoenzymatic Pictet-Spengler Ligation Efficiency with Selected Aldehydes
    Aldehyde (R Group)THIQ ProductYield (%)Diastereomeric Ratio (1R,3S:1S,3S)
    CH₂Ph (1a)3a751:1
    Ph (1b)3b433:1
    4-BrC₆H₄ (1d)3d623:1
    2-BrC₆H₄ (1e)3e521:1
    1-Pyrene (1i)3i501:1
    (CH₂)₃-1-Pyrene (1j)3j601:1

Optimization of Orthogonal Translation Systems for O-(2-Bromoethyl)-Tyrosine Incorporation

The genetic encoding fidelity of O2beY hinges critically on the development of high-performance orthogonal translation systems. Initial efforts exploited the structural similarity between O2beY and O-propargyl-tyrosine (OpgY). The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase variant evolved for OpgY (OpgY-RS) exhibited cross-reactivity with O2beY, enabling its incorporation into proteins like yellow fluorescent protein (YFP) [2] [6]. However, incorporation efficiency was suboptimal (<50% of wild-type YFP expression), limiting practical utility.

Rational engineering of the AARS active site dramatically improved performance. Homology modeling and docking studies revealed that the Ala32 residue in OpgY-RS created steric hindrance against O2beY's bromoethoxy moiety. Mutating Ala32→Gly enlarged the substrate-binding cavity, resulting in the engineered O2beY-RS variant. This single mutation boosted amber suppression efficiency to 85% and increased expression yields of O2beY-containing proteins to ~40 mg/L—comparable to wild-type protein production [2]. The optimized O2beY-RS exhibits remarkable substrate discrimination, rejecting natural amino acids while efficiently charging the orthogonal tRNA^(CUA) with O2beY. This system has proven robust for incorporating O2beY into diverse polypeptide contexts, from model proteins to complex precursor sequences destined for cyclization [1] [6].

Recent investigations reveal the polyspecificity of related AARS variants. While O2beY-RS efficiently incorporates O2beY and its homologue O-(4-bromobutyl)-tyrosine (O4bbY), it shows negligible activity toward OpgY. Conversely, pVsaF-RS (evolved for p-(vinylsulfonamido)phenylalanine) incorporates pAaF and pCaaF with high efficiency, illustrating how active site architecture influences UAA scope. This polyspecificity enables an expanded toolkit for peptide macrocyclization, though O2beY remains unmatched for short-to-medium range thioether bridging [6].

  • Table 3: Performance of Engineered AARS for O2beY Incorporation
    AARS VariantKey MutationsSuppression Efficiency (%)O2beY-Protein Yield (mg/L)Orthogonality
    OpgY-RSTyr32Gly, Leu65Phe, etc.<50<20Moderate
    O2beY-RSOpgY-RS + Ala32Gly8540High
    pVsaF-RSTyr32Gly, Leu65Tyr, etc.<5 (O2beY)Not detectedHigh (VsaF)
    pAaF-RS (TyrRS42)Tyr32Val, Leu65Tyr, etc.<5 (O2beY)Not detectedHigh (AaF)

Intein-Mediated Macrocyclization and Post-Translational Modification Techniques

Intein-mediated splicing provides a powerful framework for orchestrating the cyclization of O2beY-containing peptides into structurally diverse topologies. The canonical approach employs the split DnaE intein from Synechocystis sp., where the target sequence—flanked by IntN and IntC domains—harbors O2beY and a cysteine residue. Following ribosomal synthesis, the intein fragments reconstitute the active splicing complex. This catalyzes an N→S acyl shift at the IntN+1 cysteine, forming a thioester intermediate. Nucleophilic attack by the C-terminal residue (Ser/Cys) of the target peptide triggers transesterification and Asn-mediated intein excision, releasing a head-to-tail cyclic peptide. Crucially, the bromoethyl side-chain of O2beY undergoes spontaneous intramolecular alkylation with the cysteine thiol within the same peptide sequence, forming a second, side-chain-to-side-chain macrocycle [1] [2].

The sequence context profoundly influences cyclization efficiency and pathway dominance. When O2beY and cysteine are separated by 3-8 residues (i/i+3 to i/i+8 spacing), bicyclization proceeds efficiently (80-95% yield), with head-to-tail cyclization typically preceding thioether formation. Notably, peptides with sequences less amenable to intein circularization experience a synergistic boost from the thioether-forming step. The initial thioether bridge pre-organizes the peptide backbone, accelerating subsequent intein-mediated backbone cyclization. This compensatory effect expands the sequence space accessible to bicyclic peptide synthesis [1] [2] [6].

The modular nature of this platform facilitates combinatorial library generation. By randomizing residues within the target peptide sequence while maintaining the O2beY/Cys pair, vast libraries (10⁷-10⁹ members) of genetically encoded bicyclic peptides can be biosynthesized in E. coli. These libraries are compatible with intracellular screening platforms (e.g., reporter systems, two-hybrid systems) for identifying high-affinity ligands against challenging targets like protein-protein interfaces. Swapping the eUAA cyclization module (e.g., O2beY vs. O4bbY or pVsaF) enables structural diversification of the bicyclic scaffold, significantly impacting target binding affinity and selectivity [1] [6].

  • Table 4: Bicyclic Peptide Synthesis via Intein-Mediated Splicing and O2beY Crosslinking
    Peptide Sequence ContextO2beY-Cys SpacingIntein Splicing Efficiency (%)Thioether Cyclization Yield (%)Overall Bicyclic Yield (%)
    HPQ-(Xaa)₃-Cysi/i+3859581
    HPQ-(Xaa)₈-Cysi/i+8789070
    HPQ-Cys-(Xaa)₃i/i+3929890
    HPQ-Cys-(Xaa)₈i/i+8808568
    Low-splicing sequencei/i+4409538 → 75
    (Yield increased due to thioether pre-organization facilitating splicing) [1] [2]

Properties

Product Name

O-(2-bromoethyl)-tyrosine

IUPAC Name

(2S)-2-amino-3-[4-(2-bromoethoxy)phenyl]propanoic acid

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

InChI

InChI=1S/C11H14BrNO3/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15/h1-4,10H,5-7,13H2,(H,14,15)/t10-/m0/s1

InChI Key

OSYXBYWFALZNNG-JTQLQIEISA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCCBr

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCBr

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